![molecular formula C18H16FNO4S2 B2550124 Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 900012-69-3](/img/structure/B2550124.png)

Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

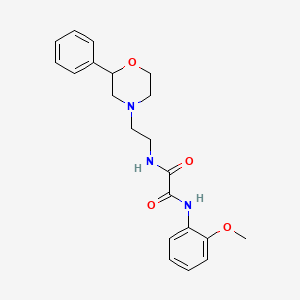

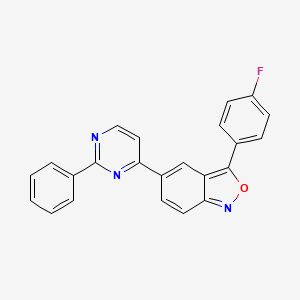

The compound "Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" is a fluorinated benzothiophene derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated aromatic compounds and their properties, synthesis, and potential applications in medicinal chemistry. For instance, fluorinated compounds are often explored for their biological activity and potential use in drug development due to the unique properties that fluorine atoms can impart to organic molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve various strategies, including the use of versatile reagents for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, as described in one of the papers . Another paper discusses a one-pot synthesis method for a fluorinated benzimidazole derivative, which could be relevant to the synthesis of the compound . These methods highlight the importance of efficient synthetic routes for the preparation of fluorinated compounds, which are often complex and require careful optimization.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray crystallography, FT-IR, and computational methods like DFT . These studies can reveal the geometrical parameters, electronic structure, and intermolecular interactions within the crystal, which are crucial for understanding the compound's properties and behavior. For example, the dihedral angles between aromatic rings and the presence of hydrogen bonding can significantly influence the stability and reactivity of the molecule .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including alkylation, thermal elimination, and cyclization . These reactions are essential for modifying the structure and introducing functional groups that can enhance the biological activity of the compound. The reactivity of such compounds is often influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds, such as their stability, solubility, and reactivity, are influenced by the presence of fluorine atoms. Fluorine can increase the lipophilicity and metabolic stability of organic molecules, making them more suitable for drug development . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, can be analyzed to predict the reactivity and interaction of the compound with biological targets .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

One-Pot Synthesis Techniques

Innovations in organic synthesis techniques have enabled the efficient creation of fluorine-containing compounds. For example, fluorine-substituted benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates can be prepared in good yield through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, ethyl phenylsulfinyl fluoroacetate has been identified as a versatile reagent for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, important intermediates for biologically active compounds (Allmendinger, 1991).

Electrochemical Methods

Electrochemical approaches have been explored for the synthesis of vinyl fluorides, demonstrating the utility of ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives in creating complex fluorinated structures (Kunugi et al., 1995).

Materials Science and Polymers

Semiconducting Polymers

The development of semiconducting polymers for electronic applications has benefited from the incorporation of benzothiophene derivatives. These materials exhibit desirable properties like thermoreversible polymerization and the ability to form nanostructured macromolecular aggregates, which are pivotal for advanced electronic devices (Cappelli et al., 2007).

Photovoltaic Applications

Novel electron transport polymers incorporating conjugated main chains and specific side chains have shown significant potential in improving the performance of bulk-heterojunction polymer solar cells. These advancements highlight the role of benzothiophene derivatives in enhancing the efficiency of renewable energy technologies (Li et al., 2014).

Bioorganic and Medicinal Chemistry

Antimicrobial Activity

Research into the antimicrobial properties of ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives has led to the identification of compounds with potential therapeutic applications. For instance, novel compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have shown promising results in antimicrobial activity and docking studies (Spoorthy et al., 2021).

Propiedades

IUPAC Name |

ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S2/c1-3-24-18(21)16-17(15-13(19)8-5-9-14(15)25-16)26(22,23)20-12-7-4-6-11(2)10-12/h4-10,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYOBSYJXKFLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)